

Application Notes and Protocols for the GC-MS Analysis of Dibromochloronitromethane

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of **Dibromochloronitromethane** using Gas Chromatography-Mass Spectrometry (GC-MS). **Dibromochloronitromethane** is a disinfection byproduct (DBP) formed during water treatment processes and is of interest due to its potential health effects. Given its thermal instability, special considerations for its analysis are required.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] **Dibromochloronitromethane** is a member of the halonitromethane (HNM) class of DBPs, which are known to be cytotoxic and genotoxic.[2][3] The analysis of these compounds is crucial for monitoring water quality and ensuring public safety. However, the thermal lability of trihalonitromethanes presents a significant challenge for traditional GC-MS analysis, often leading to degradation in the hot injector port.[4][5] This protocol emphasizes a methodology designed to minimize thermal decomposition, ensuring accurate and reliable quantification.

Experimental Protocol

This protocol is based on established methods for the analysis of halonitromethanes and other volatile organic compounds in aqueous matrices.



Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a robust method for extracting **Dibromochloronitromethane** from water samples.

Materials:

- Water sample
- Methyl tert-butyl ether (MTBE), pesticide residue grade
- Anhydrous sodium sulfate, analytical grade
- Glassware: 15 mL screw-cap vials with PTFE-lined septa, volumetric flasks, pipettes
- Vortex mixer
- Centrifuge

Procedure:

- Collect water samples in clean glass containers to avoid contamination.
- To a 10 mL aliquot of the water sample in a 15 mL vial, add 2 mL of methyl tert-butyl ether (MTBE).
- Add 6 g of anhydrous sodium sulfate to the vial. The salt helps to increase the ionic strength
 of the aqueous phase, promoting the partitioning of the analyte into the organic solvent.
- Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifuge the sample for 5 minutes at 3000 rpm to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a clean 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters



Due to the thermal lability of **Dibromochloronitromethane**, a cold on-column (COC) injection technique is highly recommended to prevent analyte degradation.[4] If a COC inlet is not available, a low-temperature split/splitless injection should be optimized.

Instrumentation:

- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- Cold On-Column (COC) inlet or a split/splitless inlet
- Autosampler

GC Conditions:

Parameter	Value	
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent)	
Carrier Gas	Helium, 99.999% purity	
Flow Rate	1.0 mL/min (constant flow)	
Oven Program	- Initial Temperature: 35°C, hold for 5 min- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 min	
Injection Mode	Cold On-Column (Recommended) or Low- Temperature Splitless	
Injection Volume	1 μL	
Injector Temperature	COC: Track oven temperature. Split/Splitless: 150°C (optimization required)	

MS Conditions:



Parameter	Value	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Source Temperature	230°C	
Quadrupole Temperature	150°C	
Transfer Line Temp.	200°C (to minimize degradation)	
Scan Mode	Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification	

Data Presentation

Quantitative data for **Dibromochloronitromethane** is not readily available in public databases. The following table provides expected data based on the analysis of structurally similar compounds and general principles of mass spectrometry. This data must be confirmed by running a certified reference standard.

Table 1: Expected GC-MS Data for **Dibromochloronitromethane**

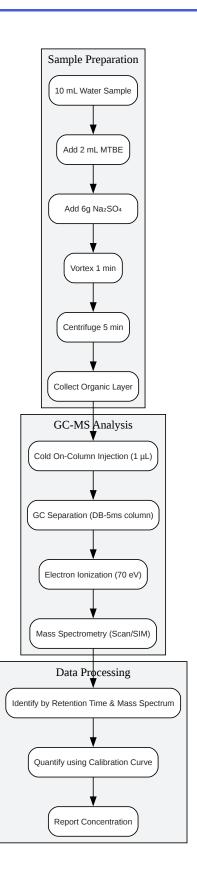


Parameter	Expected Value/Ions	Notes
Retention Time (RT)	Analyte-specific; to be determined experimentally under the specified GC conditions.	The retention time will depend on the exact GC column and conditions used.
Molecular Weight	253.28 g/mol	Based on the molecular formula CBr ₂ CINO ₂ .[6]
Molecular Ion (M+)	m/z 251, 253, 255 (isotopic pattern)	Expected but may be weak or absent due to instability.
Characteristic Fragment Ions (m/z)	To be determined experimentally. Likely fragments could involve the loss of NO ₂ , Br, Cl, or combinations thereof.	The fragmentation pattern is crucial for positive identification.
Limit of Detection (LOD)	Estimated to be in the range of 0.03 - 0.60 μg/L in water.[4][7]	This is based on methods for other halonitromethanes and needs to be experimentally verified.
Limit of Quantitation (LOQ)	To be determined experimentally through method validation.	Typically 3-5 times the LOD.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of **Dibromochloronitromethane**.





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Caption: Experimental workflow for GC-MS analysis of **Dibromochloronitromethane**.



Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of **Dibromochloronitromethane** in aqueous samples. The use of cold on-column injection is critical to prevent thermal degradation and ensure accurate results. While specific quantitative data for **Dibromochloronitromethane** requires experimental determination using a certified reference standard, the provided methodology offers a robust starting point for researchers in environmental monitoring, toxicology, and drug development. Method validation, including the determination of retention time, characteristic mass fragments, LOD, and LOQ, is an essential step for any laboratory implementing this protocol.

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